REACTION_CXSMILES
|
[C:1]([O:8][CH2:9][CH2:10][O:11][C:12](=[O:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:19](Cl)(=O)[CH2:20]CCCCCC.[CH2:29](O)[CH2:30]O.N1C=CN=C1>>[C:1]([O:8][CH2:9][CH2:10][O:11][C:12](=[O:18])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:29][CH3:30])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:19][CH3:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)OCCOC(CCCCC)=O
|
Name
|
|
Quantity
|
483 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
193 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Obtained
|
Type
|
CUSTOM
|
Details
|
381.3 g (86.7% purified yield) of clear, colorless, mobile oil (bp 145°°148° C./<1 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)OCCOC(CCCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |